molecular formula C11H16N2O2 B13209663 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid

5-[(Diethylamino)methyl]pyridine-3-carboxylic acid

Cat. No.: B13209663
M. Wt: 208.26 g/mol
InChI Key: CWHUSZQEBKEVBP-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H16N2O2 This compound is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with diethylamine and formaldehyde under controlled conditions. One common method involves the Mannich reaction, where pyridine-3-carboxylic acid is reacted with diethylamine and formaldehyde in the presence of an acid catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques can be employed to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-[(Diethylamino)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Diethylamino)methyl]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Lacks the diethylamino group, making it less versatile in certain applications.

    Nicotinic acid (Niacin): A well-known vitamin with a similar pyridine structure but different functional groups.

    Isonicotinic acid: Another pyridine derivative with a carboxylic acid group at a different position.

Uniqueness

5-[(Diethylamino)methyl]pyridine-3-carboxylic acid is unique due to the presence of both the diethylamino and carboxylic acid groups, which confer distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-(diethylaminomethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-3-13(4-2)8-9-5-10(11(14)15)7-12-6-9/h5-7H,3-4,8H2,1-2H3,(H,14,15)

InChI Key

CWHUSZQEBKEVBP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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